1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile
Description
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile (C₉H₇N₃) is a heterocyclic compound featuring a fused pyrrolo-pyridine core with an acetonitrile substituent at the 6-position (Figure 1). Its unique structure combines the electron-deficient pyridine ring with the electron-rich pyrrole moiety, enabling diverse reactivity and biological interactions . The nitrile group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and enzyme-targeted drug discovery .
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-6-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-9-8(12-6-7)2-4-11-9/h2,4-6,11H,1H2 |
InChI Key |
CRTYJZLJERVJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at elevated temperatures (around 50°C) to yield various derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as catalytic hydrogenation and chromatographic purification.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine-N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s distinct properties emerge when compared to structurally related pyrrolopyridine derivatives. Below is a detailed analysis:
Core Structural Variants
| Compound | Structural Differences | Key Functional Groups | Biological Relevance |
|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile | Pyrrolo[3,2-b]pyridine core + nitrile at 6-position | Nitrile (-CN) | FGFR inhibition, anticancer activity |
| 1H-Pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine core (nitrogen at 2-position vs. 3-position) | None (parent structure) | Lower kinase inhibition potency due to lack of nitrile |
| 7-Azaindole | Indole-like fused pyridine-pyrrole system (nitrogen at 7-position) | Amine (-NH) | Broad-spectrum kinase inhibition but limited solubility |
| Pyrrolo[3,4-c]pyridine | Alternative nitrogen arrangement in fused rings | Variable substituents | Rarely bioactive; used in material science |
Key Insight : The 6-acetonitrile group in 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile enhances binding affinity to ATP pockets in kinases, unlike its unsubstituted analogs .
Substituted Derivatives
| Compound | Substituent Position/Type | Chemical Reactivity | Applications |
|---|---|---|---|
| Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | Ester (-COOEt) at 6-position | Hydrolysis to carboxylic acids | Prodrug design; moderate anticancer activity |
| 6-Cyano-7-azaindole | Nitrile at 6-position; azaindole core | Nucleophilic substitution | JAK/STAT pathway inhibition; higher metabolic stability than parent azaindole |
| 3-Chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine | Chloro (3-position) + nitro (6-position) | Electrophilic aromatic substitution | Potent anticancer agent (IC₅₀ = 0.8 µM vs. leukemia cells) |
Key Insight : Nitrile-containing derivatives exhibit superior pharmacokinetic profiles compared to ester or halogen-substituted analogs due to enhanced membrane permeability .
Anticancer Activity Comparison
Data from enzymatic and cellular assays highlight the superiority of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile:
| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile | FGFR1 | 12 | A549 (lung): 1.2; MCF-7 (breast): 0.9 |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 450 | A549: 15.6; MCF-7: 12.4 |
| 6-Cyano-7-azaindole | JAK2 | 8 | K562 (leukemia): 0.7 |
| 3-Chloro-6-nitro-pyrrolo[3,2-b]pyridine | CDK4/6 | 25 | HL-60 (leukemia): 0.8 |
Source : Compiled from enzymatic assays and cell viability studies .
Mechanistic Note: The nitrile group in 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile forms hydrogen bonds with kinase hinge regions, improving target specificity over non-nitrile analogs .
Comparison with Analogs :
- Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate : Requires esterification post-cyclization (yield: 65%) .
Patent Landscape and Commercial Potential
The compound’s derivatives are protected under patents (e.g., EP 2021/070998) for kinase inhibitor applications . Competitors focus on modifying the nitrile group to avoid intellectual property overlap, as seen in pyrrolo[2,3-b]pyridine-based patents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
